molecular formula C11H12O2 B8491074 1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone

1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone

Cat. No. B8491074
M. Wt: 176.21 g/mol
InChI Key: AZUMUNUKRITRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C11H12O2/c1-7-5-10-4-3-9(8(2)12)6-11(10)13-7/h3-4,6-7H,5H2,1-2H3

InChI Key

AZUMUNUKRITRDA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=C(C=C2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Allyl-3-hydroxyphenyl)ethanone (863 mg, 4.90 mmol) was dissolved in methylene chloride (25 mL), which was then added with zirconium (IV) chloride (1.37 g, 5.88 mmol) at room temperature under an argon atmosphere, and stirred overnight. The reaction solution was added with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified using silica-gel column chromatography (n-hexane/ethyl acetate=6/1). 1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone (167 mg, yield 19%) was obtained as a yellow oil.
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.